trans-Stilbene-13C2

Analytical Chemistry Bioanalysis LC-MS Method Development

Quantifying trans-stilbene in complex matrices? Unlabeled compounds or deuterated analogs introduce matrix effect errors and retention time shifts. trans-Stilbene-13C2 solves this. - 99 atom % 13C at vinylic (α,β) positions: +2 Da mass shift, zero chromatographic isotope effect, perfect co-elution with analyte. - Enables accurate USP <621> system suitability tracking and metabolic tracer studies. - Bulk custom synthesis available; 0.5g ready for immediate shipment from ISO 17025 facility.

Molecular Formula C14H12
Molecular Weight 182.23 g/mol
Cat. No. B12308867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Stilbene-13C2
Molecular FormulaC14H12
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1
InChIKeyPJANXHGTPQOBST-TYBRUWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Stilbene-13C2: Stable Isotope Internal Standard


trans-Stilbene-13C2 is a stable isotope-labeled analog of the parent compound trans-stilbene (CAS 103-30-0), specifically enriched with carbon-13 at the two vinylic (α,β) positions . This site-specific labeling (99 atom % 13C) introduces a defined mass shift of +2 Da relative to the unlabeled compound without altering its chemical behavior, a fundamental requirement for its use as an internal standard in quantitative mass spectrometry [1]. This isotopologue is a member of the broader stilbene class, which is utilized in the manufacturing of dye lasers, optical brighteners, and as a core scaffold for non-steroidal synthetic estrogens [2]. Its primary value proposition in research and industry lies not in its intrinsic bioactivity, but in its function as a precise analytical tool to enable accurate and reproducible quantification of trans-stilbene and its derivatives in complex matrices [1].

Why trans-Stilbene-13C2 Cannot Be Substituted


Direct substitution of trans-Stilbene-13C2 with unlabeled trans-stilbene or even a deuterated (2H) analog is analytically unsound for accurate quantification. The use of unlabeled trans-stilbene fails to correct for sample preparation losses, matrix-induced ion suppression/enhancement, and instrument variability, leading to systematic errors in concentration determination [1]. While structurally similar, deuterated internal standards (e.g., trans-Stilbene-d10) are not ideal replacements for 13C-labeled ones in LC-MS. Deuterium labeling can introduce a chromatographic isotope effect, causing the labeled standard to elute at a slightly different retention time than the unlabeled analyte. This differential elution exposes the standard and analyte to different matrix effects in the ion source, negating the primary benefit of an internal standard and compromising assay accuracy [2]. The site-specific 13C2 labeling in trans-Stilbene-13C2 avoids this chromatographic shift, ensuring perfect co-elution with the target analyte and providing the most robust correction for matrix effects [3].

trans-Stilbene-13C2: Quantifiable Differentiation


Co-Elution and Ionization: 13C2 vs. Deuterated IS

trans-Stilbene-13C2 offers a quantifiable advantage in chromatographic fidelity over deuterated analogs when used as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS). The carbon-13 label ensures no measurable chromatographic isotope effect, unlike deuterium (2H) labels, which cause a retention time shift (ΔtR). For trans-Stilbene-13C2, the ΔtR is effectively 0.000 minutes, meaning it co-elutes perfectly with the unlabeled analyte [1]. In contrast, a deuterated stilbene standard (e.g., trans-Stilbene-d10) can exhibit a ΔtR that is statistically significant and matrix-dependent, leading to differential ion suppression and assay inaccuracy [2].

Analytical Chemistry Bioanalysis LC-MS Method Development

Mass Shift and Isotopic Purity: 13C2 vs. Unlabeled

The differentiation of trans-Stilbene-13C2 is defined by its isotopic purity and specific molecular weight. The compound has a molecular weight of 182.23 g/mol, which is precisely +2.00 Da greater than the unlabeled trans-stilbene (180.25 g/mol) due to the substitution of two 12C atoms with two 13C atoms at the vinylic positions . This mass shift allows for unambiguous separation in the mass analyzer of a mass spectrometer. Critically, the isotopic enrichment is specified at 99 atom % 13C , a quantitative measure of purity. This high enrichment ensures minimal cross-signal contribution (i.e., the M+2 peak from the unlabeled compound's natural 13C abundance) to the labeled standard's mass channel, a key factor for achieving low limits of quantitation.

Mass Spectrometry Stable Isotope Labeling Isotopic Purity

Enhanced 13C NMR Signal for Mechanistic Studies

In 13C Nuclear Magnetic Resonance (NMR) spectroscopy, trans-Stilbene-13C2 provides a uniquely intense and simplified signal for the labeled vinylic carbons compared to the unlabeled compound. In the unlabeled trans-stilbene 13C NMR spectrum, the vinylic carbons give a signal at ~128 ppm, which can be difficult to resolve from the signals of the aromatic carbons (127-129 ppm) [1]. With trans-Stilbene-13C2, the >99% 13C enrichment at the α,β-positions results in a single, intense peak for these specific carbons, with an estimated signal-to-noise ratio (SNR) enhancement of approximately 90-fold compared to the natural abundance signal . This enhancement is calculated based on the ratio of isotopic abundance (99% / 1.1%).

NMR Spectroscopy Mechanistic Chemistry Reaction Pathway Elucidation

trans-Stilbene-13C2: Validated Applications


LC-MS/MS Quantitation in Complex Matrices

When developing and validating an LC-MS/MS method for quantifying trans-stilbene in biological fluids (e.g., plasma, urine) or environmental samples (e.g., wastewater), trans-Stilbene-13C2 is the optimal internal standard. Its perfect co-elution with the unlabeled analyte ensures the highest possible correction for matrix effects, directly addressing a major source of analytical error [1]. The +2 Da mass shift provides a clear analytical window, enabling reliable integration even at low concentrations. This application leverages the evidence of its superior chromatographic performance and defined mass difference .

Photoisomerization Mechanism via 13C NMR

To investigate the mechanism of the trans-cis photoisomerization of stilbene, trans-Stilbene-13C2 can be used as a sensitive NMR probe. By irradiating a sample of the labeled compound and monitoring the change in the 13C NMR spectrum, researchers can unambiguously track the labeled vinylic carbons through the reaction coordinate. The ~90-fold SNR enhancement at the labeled positions compared to the unlabeled compound allows for the detection of short-lived intermediates or low-concentration reaction products, providing crucial evidence to distinguish between competing mechanistic pathways [2].

Metabolic Fate Tracing of Stilbene Scaffold

In studies investigating the metabolism of stilbene-based pharmaceuticals or natural products, trans-Stilbene-13C2 serves as a definitive tracer. When introduced into an in vitro (e.g., liver microsomes) or in vivo system, the labeled vinylic carbons can be tracked into downstream metabolites using mass spectrometry. The +2 Da mass tag on any metabolite fragment containing the labeled carbons allows for unambiguous identification and quantification of the metabolite, distinguishing it from isobaric interferences from the complex biological matrix [1]. This application is directly supported by the established principle of isotope dilution mass spectrometry .

Method Validation and System Suitability in QC

For quality control (QC) laboratories responsible for the release testing of drug substances containing a stilbene core, trans-Stilbene-13C2 can be employed as a component of system suitability mixtures. Its high isotopic purity (99 atom % 13C) ensures a consistent and predictable response in the mass spectrometer. By tracking the peak area ratio between trans-Stilbene and its 13C2-labeled analog over time, analysts can monitor and trend instrument performance, column degradation, and sample preparation efficiency, providing a robust, data-driven metric for ensuring the reliability of analytical data [1].

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